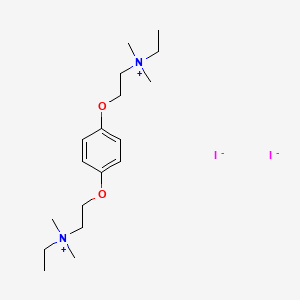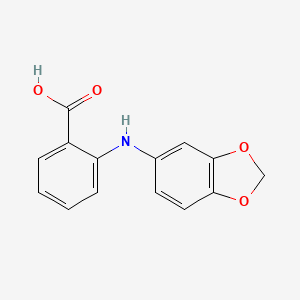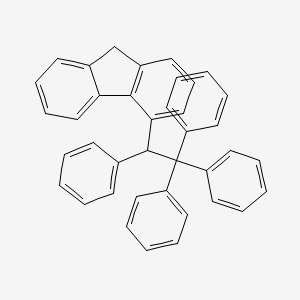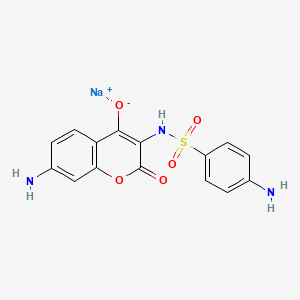
7-Amino-4-hydroxy-3-sulfanilamidocoumarin sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-4-hydroxy-3-sulfanilamidocoumarin sodium salt is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are characterized by their benzopyrone structure, which consists of a benzene ring fused to a pyrone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-4-hydroxy-3-sulfanilamidocoumarin sodium salt typically involves the Pechmann condensation method, which is a well-known route for the synthesis of coumarin derivatives. This method involves the condensation of phenols with β-ketoesters in the presence of acid catalysts. For this specific compound, the reaction conditions may include the use of resorcinol and ethyl acetoacetate as starting materials, with sulfuric acid as the catalyst .
Industrial Production Methods
Industrial production of coumarin derivatives, including this compound, often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Amino-4-hydroxy-3-sulfanilamidocoumarin sodium salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino and hydroxyl groups on the coumarin ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various alkylated or acylated coumarin derivatives .
Scientific Research Applications
7-Amino-4-hydroxy-3-sulfanilamidocoumarin sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.
Biology: Employed in the study of enzyme activities and protein interactions.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of dyes and optical materials.
Mechanism of Action
The mechanism of action of 7-Amino-4-hydroxy-3-sulfanilamidocoumarin sodium salt involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and growth . Additionally, its fluorescent properties make it useful for tagging and tracking biomolecules in various assays .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: Known for its use as a choleretic drug.
4-Methyl-7-oxy-glucoside coumarin: Exhibits anticancer properties.
Novobiocin: A coumarin antibiotic that inhibits DNA gyrase.
Uniqueness
7-Amino-4-hydroxy-3-sulfanilamidocoumarin sodium salt stands out due to its combination of amino, hydroxyl, and sulfanilamide groups, which confer unique chemical reactivity and biological activity. Its ability to act as both a fluorescent probe and a potential therapeutic agent highlights its versatility and importance in scientific research .
Properties
CAS No. |
13711-97-2 |
|---|---|
Molecular Formula |
C15H12N3NaO5S |
Molecular Weight |
369.3 g/mol |
IUPAC Name |
sodium;7-amino-3-[(4-aminophenyl)sulfonylamino]-2-oxochromen-4-olate |
InChI |
InChI=1S/C15H13N3O5S.Na/c16-8-1-4-10(5-2-8)24(21,22)18-13-14(19)11-6-3-9(17)7-12(11)23-15(13)20;/h1-7,18-19H,16-17H2;/q;+1/p-1 |
InChI Key |
CPCIVVFVNCSNQW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=C(C3=C(C=C(C=C3)N)OC2=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




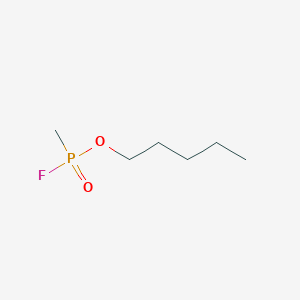
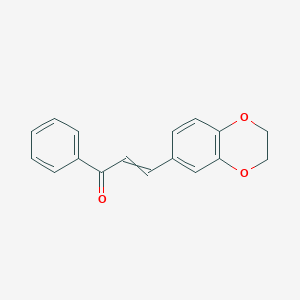
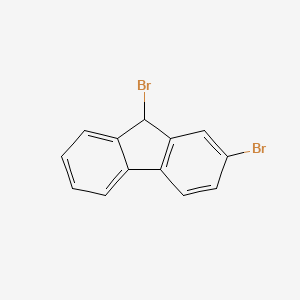

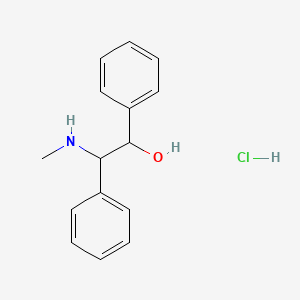
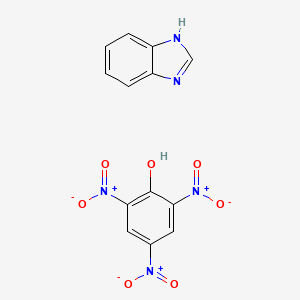
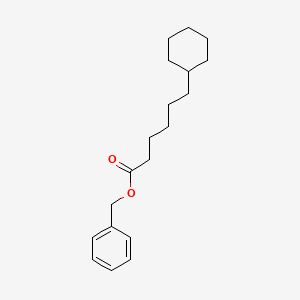
![2-[[3-[(2-Hydroxy-3-methoxyphenyl)methyl]-2-phenyl-1,3-diazinan-1-yl]methyl]-6-methoxyphenol](/img/structure/B14729122.png)
![2-[(4-Chlorobenzyl)sulfanyl]ethyl thiocyanate](/img/structure/B14729125.png)
